T56-LIMKi

Vue d'ensemble

Description

T56-LIMKi est un inhibiteur sélectif de la kinase LIM 2 (LIMK2), qui joue un rôle crucial dans la régulation du cytosquelette d'actine en phosphorylant et en inactivant la cofiline, un membre de la famille des facteurs de dépolymérisation de l'actine. Ce composé a montré un potentiel dans l'inhibition de la croissance de diverses lignées cellulaires cancéreuses, notamment le cancer du pancréas, le glioblastome et les cellules tumorales malignes des gaines nerveuses périphériques associées à la neurofibromatose de type 1 .

Applications De Recherche Scientifique

T56-LIMKi a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle de la kinase LIM 2 dans la dynamique du cytosquelette d'actine.

Biologie : Étudié pour ses effets sur la motilité cellulaire, la prolifération et la migration.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer, en particulier le cancer du pancréas, le gliome et le schwannome.

Industrie : Applications potentielles dans le développement de médicaments et la thérapie anticancéreuse .

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la kinase LIM 2, ce qui conduit à une réduction des niveaux de cofiline phosphorylée. Cette inhibition perturbe la dynamique des filaments d'actine, entraînant l'inhibition de la migration, de la croissance et de la formation de colonies des cellules tumorales. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation Rho-associée à la protéine kinase contenant une bobine enroulée (ROCK) / kinase LIM / cofiline .

Composés similaires :

- TH-257

- LIJTF500025

- LIMKi3

Comparaison : this compound est unique par sa haute spécificité pour la kinase LIM 2, avec peu ou pas de réactivité croisée avec la kinase LIM 1. Cette spécificité en fait un outil précieux pour étudier les rôles distincts de la kinase LIM 2 dans divers processus cellulaires. Comparé à d'autres inhibiteurs comme TH-257, LIJTF500025 et LIMKi3, this compound a montré des résultats prometteurs dans la réduction de la taille des tumeurs et des niveaux de cofiline phosphorylée dans les modèles précliniques .

Mécanisme D'action

Target of Action

T56-LIMKi is a selective inhibitor of LIMK2 . LIM kinases (LIMKs) are important cell cytoskeleton regulators that play a prominent role in cancer manifestation and neuronal diseases . The LIMK family consists of two homologues, LIMK1 and LIMK2, which differ from one another in expression profile, intercellular localization, and function .

Mode of Action

The main substrate of LIMK is cofilin, a member of the actin-depolymerizing factor (ADF) protein family . When phosphorylated by LIMK, cofilin is inactive . This compound inhibits LIMK2 with high specificity, and shows little or no cross-reactivity with LIMK1 . It decreases phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma .

Biochemical Pathways

The signaling pathways involving LIM kinases for actin filament remodeling are well established . They are downstream effectors of small G proteins of the Rho-GTPases family . Activated LIMKs phosphorylate cofilin, resulting in its inhibition . LIMKs also control microtubule remodeling, independently from actin filament turnover .

Pharmacokinetics

It’s known that the compound can be administered orally

Result of Action

This compound reduces phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma . It blocks the phosphorylation of cofilin which leads to actin severance and inhibition of tumor cell migration, tumor cell growth, and anchorage-independent colony formation in soft agar .

Action Environment

The action environment of this compound is largely dependent on the cellular context. For instance, it has been found to reduce the infarction volume by 2 or 3.4 times at 7 or 14 days after photothrombotic stroke . It also rescued morphological changes in the brain (pericellular edema and conversion of nervous interconnective tissue) and reduced the number of pathologically altered cells (pyknotic, hypo-chromic, and hyperchromic cells) . .

Méthodes De Préparation

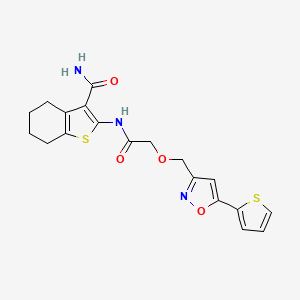

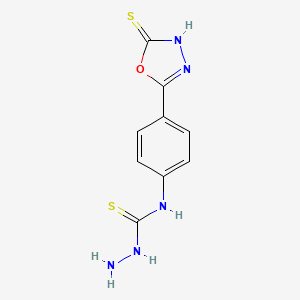

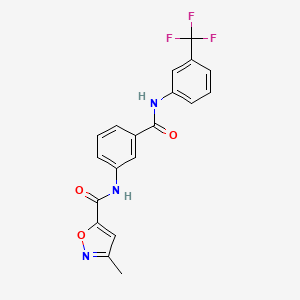

Voies de synthèse et conditions de réaction : La synthèse de T56-LIMKi implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés comprennent :

- Formation du cycle isoxazole.

- Introduction du groupe trifluorométhyle.

- Réactions de couplage pour attacher les parties phényle et isoxazole.

Méthodes de production industrielle : La production industrielle de this compound nécessite l'optimisation des conditions de réaction afin d'assurer un rendement et une pureté élevés. Cela implique :

- Sélection de solvants et de catalyseurs appropriés.

- Contrôle de la température et du temps de réaction.

- Techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : T56-LIMKi subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels en états plus oxydés.

Réduction : Réduction de groupes fonctionnels spécifiques.

Substitution : Remplacement de groupes fonctionnels par d'autres.

Réactifs et conditions courants :

Oxydation : Utilisation d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Utilisation de nucléophiles ou d'électrophiles dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction utilisées .

Comparaison Avec Des Composés Similaires

- TH-257

- LIJTF500025

- LIMKi3

Comparison: T56-LIMKi is unique in its high specificity for LIM kinase 2, with little or no cross-reactivity with LIM kinase 1. This specificity makes it a valuable tool for studying the distinct roles of LIM kinase 2 in various cellular processes. Compared to other inhibitors like TH-257, LIJTF500025, and LIMKi3, this compound has shown promising results in reducing tumor size and phosphorylated cofilin levels in preclinical models .

Propriétés

IUPAC Name |

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKFRPKSAWELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

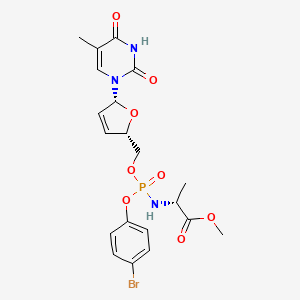

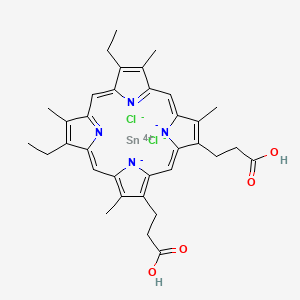

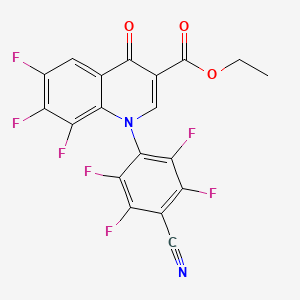

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-](/img/structure/B1681120.png)